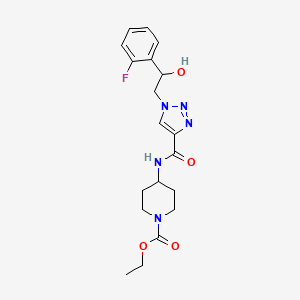

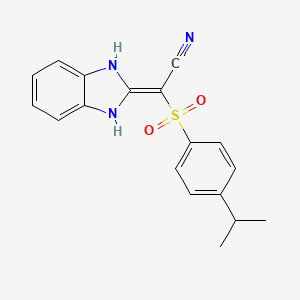

![molecular formula C14H11N5O2S2 B2444725 4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2319641-19-3](/img/structure/B2444725.png)

4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, commonly referred to as BTD-001, is a novel small molecule that has been synthesized and investigated for its potential applications in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

DNA Minor Groove Binder Analogs and Applications

The synthetic dye Hoechst 33258 and its analogs, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, have applications in fluorescent DNA staining, chromosome analysis, and nuclear DNA content measurement via flow cytometry. This highlights the compound's role in cell biology research, potentially offering insights into designing rational drugs based on minor groove binding properties (Issar & Kakkar, 2013).

Phenothiazines and Their Biological Activities

Phenothiazine derivatives, containing various substituents including thiazole, exhibit a wide range of biological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The modifications in phenothiazines, including those related to the benzothiazole group, highlight the importance of structural variations in enhancing biological activities and their potential applications in medicinal chemistry (Pluta, Morak-Młodawska, & Jeleń, 2011).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are identified for their significant pharmacological activities, including anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This review showcases the benzothiazole scaffold's critical role in drug discovery, emphasizing the compound's utility across various fields of chemistry and medicine (Bhat & Belagali, 2020).

Quinazoline-4(3H)-ones in Medicinal Chemistry

Quinazoline-4(3H)-ones and their derivatives are explored for their specific biological activities, offering a foundation for rational drug design involving novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones. These compounds demonstrate antibacterial activity and serve as a model for understanding DNA sequence recognition and binding, indicating the relevance of such structures in medicinal chemistry (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

properties

IUPAC Name |

4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S2/c20-12-8-18(4-5-19(12)14-15-3-6-22-14)13(21)9-1-2-10-11(7-9)17-23-16-10/h1-3,6-7H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJFWVPKBRMMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

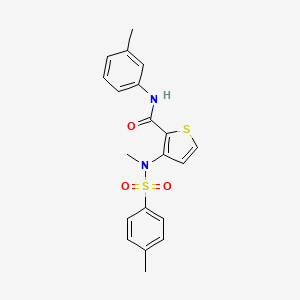

![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride](/img/structure/B2444642.png)

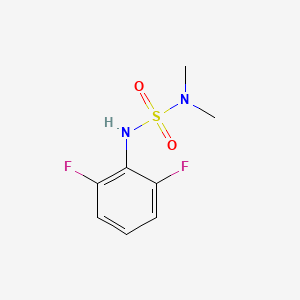

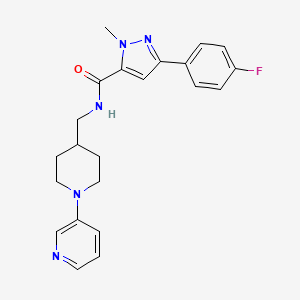

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2444647.png)

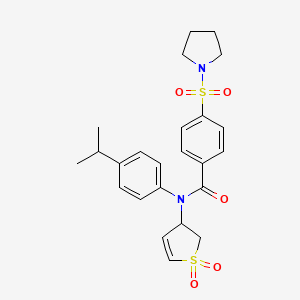

![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2444649.png)

![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2444652.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2444656.png)

![3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione](/img/structure/B2444657.png)

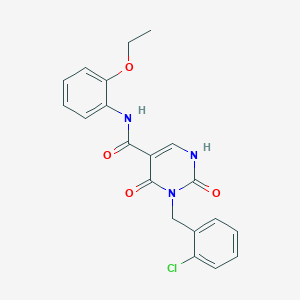

![4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2444658.png)